molecular formula C13H28O8 B13781986 1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- CAS No. 84473-74-5

1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)-

Cat. No.: B13781986
CAS No.: 84473-74-5
M. Wt: 312.36 g/mol
InChI Key: JBUSMVXKDCJQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- is an organic compound with the molecular formula C11H24O6. This compound is a derivative of 1,5-pentanediol, which is known for its applications in various industrial and chemical processes. The compound is characterized by the presence of two dimethoxymethyl groups and two hydroxymethyl groups attached to the pentanediol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- typically involves the reaction of 1,5-pentanediol with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of intermediate hemiacetals, which are subsequently converted to the final product through methoxylation.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process where 1,5-pentanediol is reacted with formaldehyde and methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and formaldehyde, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1,5-pentanediol derivatives.

    Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1,5-pentanediol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and coatings due to its ability to enhance the properties of these materials.

Mechanism of Action

The mechanism of action of 1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with proteins and enzymes, stabilizing their structures and enhancing their activity. Additionally, the methoxymethyl groups can participate in hydrophobic interactions, further contributing to the compound’s stabilizing effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediol: The parent compound, which lacks the dimethoxymethyl and hydroxymethyl groups.

    2-Methyl-2,4-pentanediol: A similar compound with a methyl group at the 2-position and hydroxyl groups at the 2 and 4 positions.

    1,5-Pentanedithiol: A sulfur-containing analog with thiol groups instead of hydroxyl groups.

Uniqueness

1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- is unique due to the presence of both dimethoxymethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s solubility, reactivity, and ability to stabilize proteins and enzymes, making it valuable for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

84473-74-5

Molecular Formula

C13H28O8

Molecular Weight

312.36 g/mol

IUPAC Name

2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)pentane-1,5-diol

InChI

InChI=1S/C13H28O8/c1-18-10(19-2)12(6-14,7-15)5-13(8-16,9-17)11(20-3)21-4/h10-11,14-17H,5-9H2,1-4H3

InChI Key

JBUSMVXKDCJQPS-UHFFFAOYSA-N

Canonical SMILES

COC(C(CC(CO)(CO)C(OC)OC)(CO)CO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.